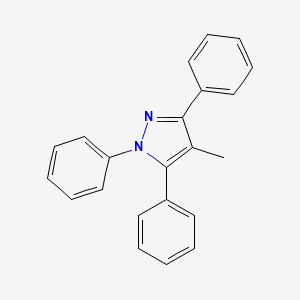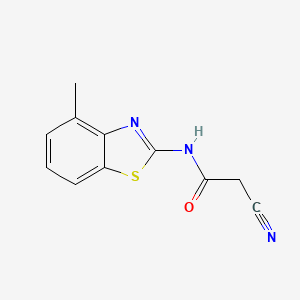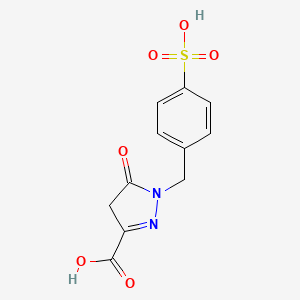
4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide typically involves multi-step organic reactions. The starting materials might include a benzamide derivative, a pyrrolidine derivative, and various reagents for functional group modifications. Common reaction conditions include:
Temperature: Reactions are often carried out at elevated temperatures to facilitate the formation of the desired product.
Solvents: Organic solvents such as dichloromethane, ethanol, or acetonitrile are commonly used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts may be employed.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could be used to modify the benzamide or pyrrolidine moieties.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted and the conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.
Scientific Research Applications
4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to Receptors: The compound might act as an agonist or antagonist at certain receptors.
Enzyme Inhibition: It could inhibit the activity of specific enzymes, affecting biochemical pathways.
Signal Transduction: The compound might influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(methylsulphonyl)-2-methoxybenzamide
- 4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-ethoxybenzamide
Uniqueness
The uniqueness of 4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
93839-84-0 |
|---|---|
Molecular Formula |
C22H29N3O4S |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
4-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide |
InChI |
InChI=1S/C22H29N3O4S/c1-3-30(27,28)21-12-18(20(29-2)13-19(21)23)22(26)24-14-17-10-7-11-25(17)15-16-8-5-4-6-9-16/h4-6,8-9,12-13,17H,3,7,10-11,14-15,23H2,1-2H3,(H,24,26) |
InChI Key |
MCHCXHUXQSAMCF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3=CC=CC=C3)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


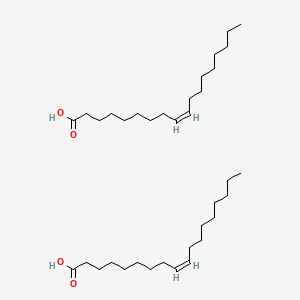



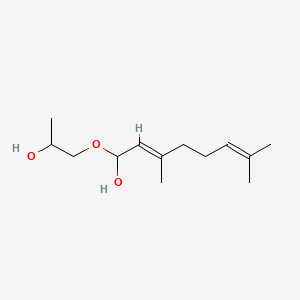


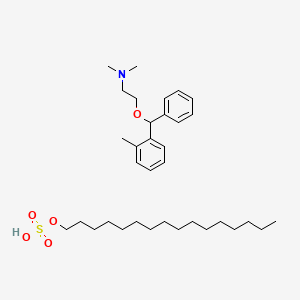
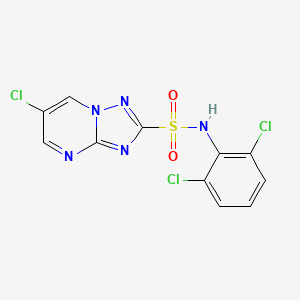

![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)
